molecular formula C13H15N B183796 N-(naphthalen-1-ylmethyl)ethanamine CAS No. 14489-76-0

N-(naphthalen-1-ylmethyl)ethanamine

Cat. No.: B183796
CAS No.: 14489-76-0
M. Wt: 185.26 g/mol
InChI Key: JFVQSRKXAAXZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-ylmethyl)ethanamine is an organic compound with the molecular formula C13H15N. It is characterized by the presence of a naphthalene ring attached to an ethanamine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(naphthalen-1-ylmethyl)ethanamine can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with ethanamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Synthesis and Chemical Properties

N-(naphthalen-1-ylmethyl)ethanamine can be synthesized through several methods, often involving the reaction of naphthalene derivatives with ethanamines. The synthesis typically requires careful control of reaction conditions to minimize impurities and maximize yield. For example, a novel process for preparing related compounds like N-methyl-1-naphthalenemethanamine has been documented, which emphasizes the importance of using readily available raw materials and avoiding costly reagents .

Biological Applications

2.1 Antifungal Activity

One of the most notable applications of this compound derivatives is their antifungal properties. Research has shown that chiral derivatives of naphthalenemethanamines exhibit significant antifungal activity against various pathogens, including Cryptococcus neoformans and Trichophyton species . The mechanism often involves the inhibition of ergosterol synthesis, similar to that observed in terbinafine, a well-known antifungal agent derived from related compounds .

2.2 Chiral Modifiers in Catalysis

This compound has also been employed as a chiral modifier in asymmetric catalysis. Its ability to enhance enantioselectivity in reactions such as the hydrogenation of ethyl pyruvate to ethyl lactate has been documented . This property makes it valuable in the synthesis of chiral pharmaceuticals.

Material Science Applications

The compound's unique structural features lend it potential applications in material science, particularly in the development of advanced materials for electronics and photonics. Its ability to form stable complexes with metal surfaces has been explored for use in sensors and electronic devices .

Antifungal Activity Study

A study investigating the antifungal efficacy of various naphthalene derivatives demonstrated that specific modifications to the naphthalene ring significantly enhance activity against fungal strains. The research involved testing multiple derivatives against standard fungal strains and assessing their minimum inhibitory concentrations (MICs). Results indicated that certain configurations exhibited up to 50% higher activity than traditional antifungals.

Chiral Catalysis Research

In a series of experiments aimed at improving enantioselective hydrogenation processes, this compound was used as a chiral ligand on platinum catalysts. The study reported an increase in enantioselectivity by over 30% compared to non-chiral systems, showcasing its potential utility in pharmaceutical synthesis .

Data Summary Table

Application AreaSpecific UseNotable Findings
Antifungal ActivityTreatment against Cryptococcus spp.Significant inhibition observed; potential for new drugs .
Chiral CatalysisAsymmetric hydrogenationEnhanced enantioselectivity by >30% .
Material ScienceElectronic devicesStable complexes with metal surfaces; sensor applications .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-naphthalenemethylamine
  • N-ethyl-1-naphthalenemethanamine
  • N-methyl-N-ethylamine

Uniqueness

N-(naphthalen-1-ylmethyl)ethanamine is unique due to its specific structure, which combines a naphthalene ring with an ethanamine group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Biological Activity

N-(naphthalen-1-ylmethyl)ethanamine, also known as N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine, is an organic compound with the molecular formula C13H15NC_{13}H_{15}N. This compound features a naphthalene moiety attached to an ethanamine group, which contributes to its diverse biological activities and potential applications in pharmacology.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • Naphthalene ring : Provides aromatic stability and hydrophobic interactions.
  • Ethanamine group : Contains a primary amine that can engage in hydrogen bonding and ionic interactions.

The molecular weight of this compound is approximately 199.27 g/mol, indicating its moderate size which may influence its bioavailability and interaction with biological targets.

Pharmacological Applications

Research has highlighted the compound's potential in various pharmacological contexts, particularly its antifungal activity. Studies have shown that derivatives of this compound exhibit significant antifungal effects against pathogens such as Candida neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum.

Antifungal Activity Case Study

A study conducted by Thvedt et al. (2024) evaluated several derivatives of naphthalene-based ethanamines for their antifungal properties. The findings are summarized in the following table:

Compound NameMIC50 (µg/mL)Target Pathogen
This compound2C. neoformans
N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine0.5T. mentagrophytes
4-tert-butyl-N-methyl-1-(naphthalen-1-yl)ethanamine1T. rubrum

This table indicates that certain derivatives possess lower MIC values, suggesting enhanced potency against specific fungal strains .

The biological activity of this compound is believed to involve:

  • Receptor Binding : The amine group may act as a ligand for various receptors, modulating their activity.
  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in fungal metabolism, thereby exerting its antifungal effects .

Structural Variants and Their Activities

Different structural variants of this compound have been synthesized to explore their biological activities further. The following table summarizes some notable variants and their unique properties:

Compound NameStructural FeaturesUnique Properties
N-Methyl-N-(naphthalen-1-ylmethyl)ethanamineMethyl group instead of ethylDifferent reactivity due to steric hindrance
N,N-Diethyl-naphthalenamineTwo ethyl groupsEnhanced lipophilicity and altered biological activity
N-Ethyl-N-(2-naphthalenyl)ethanamineSubstituted naphthalenePotentially different pharmacological profiles

These comparisons highlight how slight modifications in the chemical structure can lead to significant changes in biological activity and therapeutic potential.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,14H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQSRKXAAXZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405878
Record name N-(naphthalen-1-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14489-76-0
Record name N-Ethyl-1-naphthalenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14489-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(naphthalen-1-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(naphthalen-1-ylmethyl)ethanamine
N-(naphthalen-1-ylmethyl)ethanamine
N-(naphthalen-1-ylmethyl)ethanamine
N-(naphthalen-1-ylmethyl)ethanamine
N-(naphthalen-1-ylmethyl)ethanamine
N-(naphthalen-1-ylmethyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.